3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-5-12(8-11(10)2)16(20)19-17-18-14-7-6-13(21-3)9-15(14)22-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSHYZMZLAIVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxide and sulfone derivatives from oxidation, amine derivatives from reduction, and various substituted thiazole and benzamide derivatives from substitution reactions .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is , with a molecular weight of 238.32 g/mol. The compound features:
- Benzamide Group : Serves as a platform for various biological interactions.
- Thiazole Ring : Known for its role in numerous bioactive compounds.
- Methyl and Methylthio Substituents : These groups may enhance lipophilicity and alter pharmacokinetics.
Chemistry
In the realm of chemistry, this compound acts as a building block for synthesizing more complex molecules that exhibit potential biological activities. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole core through cyclization methods involving 2-aminothiophenol and carboxylic acids under acidic conditions.
Biology
The compound has been extensively studied for its antimicrobial and antifungal properties. Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : In vitro studies have shown that similar compounds possess antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .
- Antifungal Activity : Compounds in this class have also been tested against fungi such as Aspergillus niger and Apergillus oryzae, demonstrating promising antifungal properties.
Medicine
In medical research, this compound is being investigated for its potential as an anticancer agent . Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation has attracted attention. Studies have shown that thiazole derivatives can impact various biochemical pathways, leading to potential therapeutic effects against cancer cells .
Case Studies and Research Findings
- Antimicrobial Studies : A study published in a peer-reviewed journal evaluated several thiazole derivatives' antibacterial and antifungal activities. The results indicated that compounds similar to this compound demonstrated significant antimicrobial efficacy .
- Anticancer Activity : Another research effort focused on synthesizing new thiazole derivatives and testing their anticancer properties against human breast adenocarcinoma cell lines (MCF7). The findings suggested that certain derivatives exhibited promising anticancer activity, highlighting the therapeutic potential of thiazole-based compounds .
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Used as a building block in organic synthesis. |
| Biology | Exhibits antimicrobial and antifungal properties; effective against various pathogens. |
| Medicine | Investigated for anticancer potential; inhibits pathways involved in cancer cell growth. |
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives (): 3a: No substituents on the benzothiazole or benzamide. Simple structure with moderate yield (94%) and melting point (185–189°C) . 3b: 3-Methoxy substituent on the benzamide. Yield: 92% . 3c: 3-Chloro substituent on the benzamide. The electron-withdrawing Cl reduces yield (56%), possibly due to steric hindrance or reactivity issues . Target Compound: 6-Methylthio on benzothiazole and 3,4-dimethyl on benzamide. Methylthio increases lipophilicity, while dimethyl groups may stabilize hydrophobic interactions in binding pockets .
Heterocyclic Modifications
- Triazolo-Thiadiazole-Benzamide Hybrids ():
- Compounds like 5a–g () incorporate a triazolo-thiadiazole-furan system, enhancing π-π stacking and hydrogen-bonding capabilities. These derivatives exhibit antibacterial and antifungal activities, suggesting that heterocyclic extensions can broaden bioactivity .
- Target Compound: Lacks extended heterocycles but retains the benzothiazole core, prioritizing simplicity and synthetic accessibility.
Thiourea-Linked Derivatives ():**
- These compounds show varied bioactivity scores (e.g., kinase inhibition: 0.43–0.71), indicating substituent-dependent efficacy .
- Target Compound: Direct benzamide linkage may reduce conformational flexibility but improve metabolic stability compared to thiourea derivatives.
Physicochemical Properties
- Melting Points:
- NMR Shifts:
Kinase Inhibition ():**
- : Benzothiazole-acetamide derivatives show VEGFR-2 inhibition via molecular docking, with nitro and ureido groups critical for binding .
- : Thiourea-linked benzamides exhibit moderate kinase inhibition (score: 0.43–0.71) .
- Target Compound: Methylthio and dimethyl groups may enhance hydrophobic interactions with kinase ATP pockets, though experimental validation is needed.
Antimicrobial Activity ():**
- Triazolo-thiadiazole derivatives () show MIC values of 12.5–50 µg/mL against S. aureus and E. coli. The target compound’s methylthio group could similarly disrupt microbial membranes .
Computational Predictions ():**
- Bioactivity scores for similar compounds predict moderate enzyme inhibition (EI: 0.23–0.56). The target compound’s lipophilicity (logP ~3.5) may improve cell penetration .
Biological Activity
Overview
3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. The compound's structure includes a benzamide group and a thiazole ring, with specific substitutions that enhance its biological properties.
Chemical Structure and Properties
- IUPAC Name : 3,4-dimethyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
- Molecular Formula : CHNOS
- CAS Number : 922675-81-8
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for related compounds ranged from 50 μg/mL to 200 μg/mL against various pathogens, indicating potent antimicrobial effects .
Antiviral Activity
The compound has been evaluated for its antiviral potential. In vitro studies have shown that thiazole derivatives can inhibit viral replication by targeting specific viral proteins. For instance, certain benzothiazole derivatives were highlighted for their ability to inhibit the interaction of amyloid beta peptide with its binding partners, which is relevant in the context of Alzheimer's disease .
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. Notably, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported IC values in the micromolar range for thiazole derivatives against breast and lung cancer cells . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a recent investigation involving a series of benzothiazole derivatives, it was found that modifications at the thiazole ring significantly influenced their anticancer efficacy. The study reported that compounds with electron-withdrawing groups exhibited enhanced activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent compound had an IC value of approximately 5 μM .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values ranging from 50 μg/mL to 200 μg/mL | |
| Antiviral | Inhibition of amyloid beta interactions | |
| Anticancer | IC values in micromolar range |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : It can bind to receptors or proteins involved in signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives can induce oxidative stress in cancer cells, leading to cell death .
Q & A
Basic Research Question
- 1H/13C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
How can molecular docking studies be designed to elucidate the compound's interaction with biological targets?
Advanced Research Question
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, as thiazole derivatives are known to inhibit these .
- Docking Workflow :
- Prepare the ligand (target compound) by optimizing its 3D structure using Gaussian or similar software.
- Use AutoDock Vina or Schrödinger Suite for flexible docking, focusing on active site residues (e.g., Tyr355 for COX-2).
- Validate with co-crystallized ligands (e.g., indomethacin for COX-2) to ensure scoring function reliability .
- Analysis : Binding energy (ΔG < -7 kcal/mol) and hydrogen bonds between the amide group and catalytic residues indicate strong inhibition potential .
When encountering contradictory biological activity data across studies, what methodological approaches can resolve these discrepancies?
Advanced Research Question
- Source Analysis : Compare assay conditions (e.g., MIC values for antimicrobial activity may vary due to bacterial strain differences). For example, E. coli (Gram-negative) vs. S. aureus (Gram-positive) may show divergent sensitivities .
- Structural Validation : Confirm compound purity via HPLC (>95%) to rule out impurities skewing results .
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
- Meta-Analysis : Apply QSAR models to identify structural descriptors (e.g., logP, polar surface area) that correlate with activity trends across datasets .
What strategies are effective in conducting QSAR studies for thiazole-containing compounds to predict antimicrobial activity?
Advanced Research Question
- Descriptor Selection : Use quantum-chemical parameters (HOMO/LUMO energies) and topological indices (Wiener index) to capture electronic and steric effects .
- Dataset Curation : Include >50 analogs with experimentally validated MIC values against a common pathogen (e.g., S. aureus ATCC 25923) .
- Model Building :
- Apply partial least squares (PLS) regression or random forest algorithms.
- Validate with leave-one-out cross-validation (LOO-CV; R² > 0.7) .
- Interpretation : Positive coefficients for electron-withdrawing groups (e.g., -NO₂) suggest enhanced activity via membrane disruption .
How can researchers design stability studies to assess the compound's degradation under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
